1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid - 2089725-89-1

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-6291625
CAS Number: 2089725-89-1
Molecular Formula: C12H17N3O4
Molecular Weight: 267.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(tert-Butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid

Compound Description: This compound is a nitrogenous compound containing a piperazine ring, a pyridine ring, and a carboxylic acid group. The research focuses on its synthesis, crystal structure determination via X-ray diffraction, and density functional theory (DFT) studies.

Relevance: This compound exhibits structural similarities to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Both compounds possess a tert-butylcarbonyl protecting group, a nitrogen-containing heterocycle (piperazine vs. azetidine), and a carboxylic acid moiety. The difference lies in the second heterocyclic ring - pyridine in this compound and pyrazole in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid.

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and Derivatives

Compound Description: This series of compounds includes various N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N′-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. They are synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride via reactions with hydroxylamines and carbazates.

5- and 3-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates

Compound Description: These compounds are regioisomeric 5- and 3-hydroxy substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates. They were evaluated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Relevance: While these compounds share the pyrazole core structure with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, they differ in the position of the carboxylic acid group (position 4 vs. position 3), the presence of a hydroxyl group at either position 3 or 5, and the absence of the azetidine ring.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This series of compounds comprises novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, investigated for their antifungal activity. N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed promising results, exceeding the antifungal activity of boscalid against seven phytopathogenic fungi.

Relevance: These compounds also share the pyrazole ring and carboxylic acid moiety with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the presence of a difluoromethyl group at position 3, a methyl group at position 1, and the lack of the azetidine ring.

3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole Derivatives

Compound Description: These compounds are characterized by the presence of a 2-aminoethyl substituent at the 3-position of the pyrazole ring and a hydroxyl group at position 5. The research describes their synthesis from β-keto esters and hydrazines.

Relevance: These compounds share the pyrazole scaffold with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid but differ in the position of the carboxylic acid group (absent in this case), the presence of a 2-aminoethyl substituent at position 3, and a hydroxyl group at position 5. Additionally, they lack the azetidine ring.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator for the treatment of cystic fibrosis. It improves the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR).

Relevance: Ivacaftor, though not directly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid structurally, is mentioned in the context of developing potentiators for defective ∆F508-CFTR. The research aims to identify potentiators that do not interfere with the action of "correctors" that improve the cellular processing of ∆F508-CFTR, unlike Ivacaftor.

Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles

Compound Description: These are different classes of compounds identified as potentiators of ∆F508-CFTR that do not interfere with corrector action, unlike Ivacaftor. They exhibit EC50 values for ∆F508-CFTR potentiation down to 18 nM.

Relevance: These compound classes are indirectly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid as they represent alternative potentiators for defective ∆F508-CFTR, providing insights into potential structural features that could be incorporated into novel potentiators.

Teneligliptin

Compound Description: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Several papers discuss the synthesis of Teneligliptin and its intermediates. [, , ]

Relevance: The papers mentioning Teneligliptin highlight a synthetic intermediate, 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine , which shares the pyrazole ring with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Although the carboxylic acid group is absent and a piperazine ring is present instead of the azetidine ring, this intermediate demonstrates a shared structural motif. [, , ]

2-{[1-(-7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]amino}adamantane-2-carboxylic acid (SR48692)

Compound Description: SR48692 is a high-affinity antagonist for the neurotensin receptor 1 (NTS1).

Relevance: This compound, although displaying a more complex structure, incorporates a pyrazole-3-carbonyl moiety, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. The presence of this shared structural element suggests potential common features in their binding interactions with their respective targets.

[18F]MK-6240 (6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine)

Compound Description: [18F]MK-6240 is a radiotracer used for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain.

Relevance: While [18F]MK-6240 is not directly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, it is synthesized from a bis-Boc protected precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This precursor incorporates a tert-butoxycarbonyl protecting group, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, highlighting the use of this protecting group in the synthesis of diverse biologically active molecules.

4-{6-[(6-(1-butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydroppyridino-[2,3-D]pyrimidine-2-yl)amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester

Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used in cancer treatment.

Relevance: This compound utilizes a tert-butyl ester protecting group, similar to the tert-butoxycarbonyl protecting group in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, showcasing the widespread use of tert-butyl based protecting groups in organic synthesis.

3-Methylisoxazole-5-carboxamides and 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid and thionyl chloride, reacting with corresponding amines or pyrazoles. The synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles yielded a mixture of 1,3- and 1,5-isomers.

Relevance: This research highlights the use of a pyrazole ring as a substituent, which connects it indirectly to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, which has a pyrazole ring as a core component.

(4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid derivatives

Compound Description: This series of compounds are derivatives of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid, investigated for their potential as inhibitors of diacylglycerol acyltransferase 1 (DGAT1).

Relevance: While structurally distinct from 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, several of these compounds incorporate substituted pyrazole rings as part of their structure, showcasing the diversity of applications for pyrazole-containing molecules in drug discovery.

[(LX)Re(CO)3Br] complexes (I–V)

Compound Description: This series of complexes involves substituted (1H-pyrazol-1-yl)pyridazine ligands (LI to LV) coordinated to a bromotricarbonyl(tetrahydrofuran)-rhenium(I) dimer. The research focuses on their electronic and photophysical properties, modulated by the various substituents on the pyrazolyl-pyridazine ligands.

Relevance: These complexes showcase the use of pyrazole as a ligand in coordination chemistry, highlighting its versatile nature. Although structurally different from 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, the presence of a pyrazole ring signifies its broad applicability in various chemical contexts.

8,12-bis(2-carboxy-2-fluoroethyl)-3,17-diethyl-2,7,13,18-tetramethyl-10H,21H,23H,24H-biline-1,19-dione

Compound Description: This compound is a symmetrical difluorinated analog of bilirubin, a yellow pigment found in bile. The research describes its synthesis and unexpected solubility properties compared to the parent molecule.

3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (M-5)

Compound Description: This compound is a key intermediate in a new method for synthesizing cyantraniliprole, an insecticide.

Relevance: This intermediate features a pyrazole ring and a carbonyl chloride group, similar to the pyrazole ring and carboxylic acid functionality in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Although structurally distinct due to the presence of a chloropyridine substituent and the absence of the azetidine ring, this intermediate shows the use of a pyrazole-carbonyl scaffold in different chemical contexts.

5(3)-Amino-3(5)-(phenylamino)-pyrazole-4-carboxylic acid ethyl ester (1)

Compound Description: This compound is described as a potent antioxidant and a key starting material for the synthesis of an N,N-linked bipyrazole. The research focuses on its radical reactions and structural characterization using various spectroscopic techniques.

4-Substituted 1H-pyrazole-5-carboxylates

Compound Description: This series of compounds comprises 4-substituted 1H-pyrazole-5-carboxylates synthesized from unsymmetrical enaminodiketones and hydrazines. The research focuses on the regiospecific nature of the synthesis and achieving high yields.

Relevance: These compounds share the pyrazole ring and a carboxylate group with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the position of the carboxylate group (position 5 vs. position 3) and the lack of the azetidine ring.

(R)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid and (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid

Compound Description: These compounds are diastereomeric key intermediates in the synthesis of ODM-201 diastereomers, which are potent and selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme.

Relevance: These intermediates feature a pyrazole-3-carboxylic acid core, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the presence of a chiral (tert-butyldimethylsilyl)oxy)ethyl substituent at position 5 and the absence of the azetidine ring.

3-tert-butyl-1-propyl-5-[[2′-(1H-tetrazol-5-yl)-1,1′-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (Compound 14n)

Compound Description: Compound 14n is a potent and selective angiotensin II receptor antagonist, exhibiting high binding affinity and impressive oral activity. It is part of a series of 5-(biphenyl-4-ylmethyl)pyrazoles designed to target the angiotensin II receptor.

Properties

CAS Number

2089725-89-1

Product Name

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.